Cbz-D-Valine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

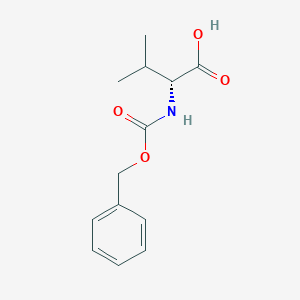

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZBRDGRHNSGZ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149-26-4, 1685-33-2 | |

| Record name | N-(benzyloxycarbonyl)-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-alpha-Benzyloxycarbonyl-D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Carbobenzoxy-D-valine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cbz-D-Valine: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to N-Carbobenzyloxy-D-valine (Cbz-D-Valine). This N-protected form of the non-proteinogenic amino acid D-valine is a critical building block in peptide synthesis and the development of novel therapeutics.[1][2] The presence of the carbobenzoxy (Cbz) protecting group allows for controlled peptide bond formation by preventing unwanted side reactions at the amino terminus.[1]

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its stability under standard laboratory conditions makes it a reliable reagent in organic synthesis.[1] However, it may degrade under extreme pH or temperature conditions.[1] The chirality of D-valine is a crucial feature, as the stereochemistry of amino acids has profound implications in pharmaceutical and biochemical applications due to the chiral nature of biological targets like enzymes and receptors.[1]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 1685-33-2 | [1][2][3] |

| Molecular Formula | C13H17NO4 | [1][3] |

| Molecular Weight | 251.28 g/mol | [1][3] |

| Melting Point | 58.0 to 63.0 °C | [1] |

| Appearance | White to almost white powder or crystals | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Specific Rotation | +3.0 to +6.0 degrees (c=2, AcOH) | [1] |

| Topological Polar Surface Area | 75.6 Ų | [3] |

Chemical Structure and Identification

The structure of this compound consists of the D-valine backbone with its amino group protected by a benzyloxycarbonyl group.

-

IUPAC Name: (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid[3]

-

Synonyms: N-Benzyloxycarbonyl-D-valine, Z-D-Val-OH, N-Cbz-D-valine[3]

-

SMILES: CC(C)--INVALID-LINK--NC(=O)OCC1=CC=CC=C1[3]

-

InChI Key: CANZBRDGRHNSGZ-LLVKDONJSA-N[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and deprotection of this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired purity.

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of D-valine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1] This is a standard Schotten-Baumann reaction condition for the N-protection of amino acids.

Methodology:

-

Dissolution: Dissolve D-valine in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

-

Reagent Addition: While vigorously stirring, slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

pH Adjustment: Throughout the addition of Cbz-Cl, monitor the pH of the reaction mixture and maintain it in the alkaline range (pH 8-9) by the concurrent addition of an aqueous base solution.

-

Reaction Monitoring: After the complete addition of Cbz-Cl, allow the reaction mixture to stir for several hours at room temperature to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, wash the mixture with a nonpolar organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate and other nonpolar impurities.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl). This will protonate the carboxylic acid group of this compound, causing it to precipitate out of the solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis can be purified by recrystallization to obtain high-purity this compound.

Methodology:

-

Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

-

Crystallization: Slowly add a non-solvent in which this compound is poorly soluble (e.g., hexane or petroleum ether) to the hot solution until turbidity is observed.

-

Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to facilitate complete crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold non-solvent, and dry them under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by measuring its melting point and through chromatographic techniques like HPLC.[1]

Deprotection of the Cbz Group

The Cbz group is typically removed under mild conditions by catalytic hydrogenation, which is a key advantage of this protecting group.

Methodology:

-

Reaction Setup: Dissolve the Cbz-protected amino acid or peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H2), either by bubbling the gas through the solution or by using a hydrogen-filled balloon or a Parr hydrogenator.

-

Reaction Monitoring: The reaction progress can be monitored by TLC. The deprotection is usually complete within a few hours at room temperature and atmospheric pressure.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected D-valine or D-valine-containing peptide.

Analytical Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group, the methine proton of the valine backbone, and the methyl protons of the isopropyl group.[3]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the carbamate and carboxylic acid groups, the aromatic carbons of the benzyl group, and the aliphatic carbons of the valine residue.

-

-

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands. These include N-H stretching and C=O stretching vibrations of the carbamate group, as well as the C=O stretching of the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. Techniques like Electrospray Ionization (ESI) can provide the molecular ion peak, confirming the molecular weight of 251.28 g/mol . Tandem mass spectrometry (MS/MS) can be employed to study its fragmentation patterns for further structural elucidation.

Applications in Research and Development

This compound is a valuable reagent in several areas of scientific research:

-

Peptide Synthesis: It serves as a fundamental building block for the synthesis of peptides containing D-valine. The incorporation of D-amino acids can enhance the proteolytic stability of peptides, making them more suitable as therapeutic agents.

-

Pharmaceutical Development: D-amino acids are found in some natural products with therapeutic properties, such as certain antibiotics. This compound is used in the synthesis of analogues of these natural products and in the development of novel peptide-based drugs.

-

Biochemical Research: It is used in studies investigating enzyme specificity and activity, as well as in the development of enzyme inhibitors.

References

An In-depth Technical Guide to the Synthesis of N-benzyloxycarbonyl-D-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-D-valine (Cbz-D-valine), an essential protected amino acid for peptide synthesis and various applications in drug discovery and development. This document details the core synthetic methodology, experimental protocols, quantitative data, and characterization methods.

Introduction

N-benzyloxycarbonyl-D-valine is a derivative of the D-isomer of the amino acid valine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus while the carboxyl group is activated for peptide bond formation. The use of D-amino acids, such as D-valine, can significantly influence the conformational properties, proteolytic stability, and biological activity of peptides, making this compound a valuable building block in the design of novel peptide-based therapeutics.

The most common and effective method for the synthesis of N-Cbz-protected amino acids is the Schotten-Baumann reaction. This reaction involves the acylation of the amino acid with benzyl chloroformate in a biphasic system under basic conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the desired N-protected product.[1][2]

Synthetic Methodology: The Schotten-Baumann Reaction

The synthesis of N-benzyloxycarbonyl-D-valine is achieved through the Schotten-Baumann reaction, which involves the reaction of D-valine with benzyl chloroformate in an aqueous alkaline solution.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the deprotonated amino group of D-valine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of N-Cbz-amino acids, specifically tailored for the preparation of N-benzyloxycarbonyl-D-valine.

Protocol 1: Synthesis using Sodium Hydroxide and Sodium Carbonate

This protocol is adapted from a high-yield synthesis of the corresponding L-isomer and is expected to provide similar results for the D-isomer.[3]

Materials:

-

D-valine

-

2M Sodium hydroxide (NaOH) solution

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

1,4-Dioxane

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

In a suitable reaction vessel, add D-valine (10 mol, 1.17 kg), 2M sodium hydroxide solution (5 L), and sodium carbonate (10 mol, 1.06 kg).

-

Stir the mixture until the D-valine is completely dissolved.

-

Cool the solution to below 0°C using an ice-salt bath.

-

Prepare a solution of benzyl chloroformate (12 mol, 2.05 kg) in 1,4-dioxane.

-

Add the benzyl chloroformate solution dropwise to the cooled D-valine solution while maintaining the reaction temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 8 hours.

-

Extract the reaction mixture with dichloromethane (2.5 L) to remove unreacted benzyl chloroformate. Discard the organic phase.

-

Cool the aqueous phase to below 10°C.

-

Slowly add concentrated hydrochloric acid dropwise until the pH of the solution reaches 2, which will cause the product to precipitate as a white solid.

-

Stir the mixture at 10°C for 30 minutes to ensure complete precipitation.

-

Filter the white solid, wash it with cold water, and dry it under vacuum to yield N-benzyloxycarbonyl-D-valine.

Protocol 2: General Schotten-Baumann Synthesis

This protocol outlines a general and widely applicable method for the Cbz protection of amino acids.[4]

Materials:

-

D-valine

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Water

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend D-valine (e.g., 150 g) in water (1000 mL).

-

Add sodium carbonate (e.g., 136 g) to the suspension and stir until the D-valine dissolves.

-

Add benzyl chloroformate (e.g., 240 g) to the reaction mixture and stir overnight at room temperature.

-

Filter the reaction mixture and extract the filtrate with ethyl acetate (500 mL) to remove impurities.

-

Separate the aqueous layer and adjust its pH to 2 with hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude N-benzyloxycarbonyl-D-valine can be purified by recrystallization to obtain a high-purity product.[5][6][7]

Procedure for Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, or a mixture of ethyl acetate and hexane).

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly before hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of N-benzyloxycarbonyl-valine. While some data is specific to the L-isomer, it provides a strong reference for the expected outcomes with the D-isomer.

Table 1: Reagent Quantities and Yields

| Protocol | D-Valine (molar eq.) | Benzyl Chloroformate (molar eq.) | Base | Solvent | Reported Yield | Purity | Reference |

| 1 (adapted) | 1.0 | 1.2 | NaOH, Na₂CO₃ | Water, 1,4-Dioxane | 93.7% (for L-isomer) | 99.6% (HPLC for L-isomer) | [3] |

| 2 | 1.0 | 1.1 | Na₂CO₃ | Water | ~100% (crude for L-isomer) | Not specified | [4] |

Table 2: Physicochemical and Characterization Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₄ | |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 58.0 to 63.0 °C | [8] |

| Specific Rotation [α]²⁰/D | +3.0 to +6.0 deg (c=2, AcOH) | [8] |

Characterization

The identity and purity of the synthesized N-benzyloxycarbonyl-D-valine should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The ¹H NMR spectrum of the L-isomer in DMSO-d₆ shows characteristic peaks at δ 12.59 (s, 1H, COOH), 7.50 (d, 1H, NH), 7.41-7.27 (m, 5H, Ar-H), 5.04 (s, 2H, CH₂), 3.88 (dd, 1H, α-CH), 2.05 (m, 1H, β-CH), and 0.89 (t, 6H, γ-CH₃).[3] Similar shifts are expected for the D-isomer.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.

-

Melting Point Analysis: The melting point of the purified product should be sharp and within the expected range.

-

Polarimetry: The specific rotation is a critical parameter to confirm the enantiomeric purity of the D-isomer.

Logical Relationships in Peptide Synthesis

The use of N-Cbz-D-valine in peptide synthesis follows a logical workflow of protection, activation, coupling, and deprotection.

Conclusion

The synthesis of N-benzyloxycarbonyl-D-valine via the Schotten-Baumann reaction is a robust and high-yielding process that is fundamental for the incorporation of D-valine into peptide chains. This guide provides detailed experimental protocols and quantitative data to assist researchers in the successful preparation and characterization of this important chiral building block. Careful control of reaction conditions and appropriate purification methods are key to obtaining a high-purity product suitable for demanding applications in drug discovery and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Page loading... [wap.guidechem.com]

- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. N-Benzyloxycarbonyl-D-valine | 1685-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Carbobenzyloxy-D-Valine (Cbz-D-Valine) Moiety in Peptide Synthesis: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the Carbobenzyloxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a seminal moment in the field of peptide chemistry, transforming it from a speculative art into a systematic science.[1] This pivotal development enabled the controlled, stepwise synthesis of peptides by temporarily masking the amino group of an amino acid, thereby preventing uncontrolled polymerization.[1] This guide provides an in-depth technical examination of the mechanism of action of Cbz-D-Valine in peptide synthesis. It details the core principles of Cbz protection and deprotection, explores its application in both solution-phase and solid-phase peptide synthesis (SPPS), and addresses the unique challenges posed by the sterically hindered and chiral nature of the D-valine residue. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data on coupling efficiencies, and visual representations of key chemical pathways and workflows.

The Cbz Protecting Group: A Foundational Tool in Peptide Chemistry

The Cbz group is a benzyloxycarbonyl moiety that protects amines as carbamates.[2] Its utility in peptide synthesis stems from its ease of introduction and its facile removal under conditions that do not cleave the newly formed peptide bonds.[1][2]

Mechanism of Cbz Protection

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, typically in a Schotten-Baumann reaction.[2][3] The nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a carbamate with the concomitant release of hydrochloric acid, which is neutralized by the base.[2]

Caption: Cbz Protection of D-Valine.

Mechanism of Cbz Deprotection

The Cbz group is renowned for its straightforward removal via catalytic hydrogenolysis.[1][2] This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[4][5] The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.[2][3] This deprotection method is exceptionally mild and highly selective, leaving the peptide backbone and most other protecting groups intact.[1]

Alternative deprotection methods include the use of strong acids like HBr in acetic acid, although these conditions are harsher and less orthogonal to other protecting groups.[2][3]

Caption: Cbz Deprotection via Catalytic Hydrogenolysis.

This compound in Peptide Synthesis: Addressing Steric Hindrance and Racemization

The use of valine, a β-branched and sterically hindered amino acid, presents challenges in peptide synthesis, often leading to lower coupling yields and an increased risk of racemization.[3][6] The D-enantiomer, this compound, is subject to the same challenges. Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern as it can lead to the formation of diastereomeric impurities that are difficult to remove and can significantly alter the biological activity of the final peptide.[1]

The primary mechanism for racemization of N-protected amino acids during coupling involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[1]

Data Presentation: Coupling Efficiency and Racemization

The choice of coupling reagent is paramount to mitigating the challenges associated with this compound. The following tables summarize the performance of various coupling reagents in the context of sterically hindered amino acids.

| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[6] |

| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[6] |

| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[6] |

| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile.[6][7] |

| DIC/HOBt | Carbodiimide/Additive | 85-95 | Moderate | Low to Moderate | A classic, cost-effective method. The additive (HOBt) is crucial for suppressing racemization.[1] |

| DCC | Carbodiimide | Variable | Moderate | High (without additive) | Largely replaced in SPPS due to the insolubility of the dicyclohexylurea (DCU) byproduct.[8] |

| Factor | Impact on Racemization | Mitigation Strategy |

| Coupling Reagent | Carbodiimides alone can lead to higher racemization. | Use uronium/aminium or phosphonium-based reagents (HATU, HBTU, PyBOP) or carbodiimides with additives (HOBt, Oxyma).[1] |

| Base | Strong, non-hindered bases (e.g., TEA) can increase racemization. | Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1] |

| Temperature | Elevated temperatures can increase the rate of racemization. | Conduct the coupling at lower temperatures, such as 0°C, especially during the activation step.[1] |

| Activation Time | Prolonged pre-activation increases the risk of oxazolone formation. | Minimize pre-activation time or perform in situ activation.[1] |

Experimental Protocols

Solution-Phase Peptide Synthesis using this compound

This protocol outlines the coupling of this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

Coupling reagent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve the amino acid ester hydrochloride (1.0 equivalent) and DIPEA (2.2 equivalents) in anhydrous DMF.

-

In a separate flask, dissolve this compound (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add the this compound/HATU solution to the amino acid ester solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by column chromatography.

Deprotection of Cbz Group:

-

Dissolve the purified Cbz-dipeptide in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon or hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide.

Caption: Workflow for Solution-Phase Peptide Synthesis.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the incorporation of a Cbz-protected amino acid in a Boc-SPPS strategy, where Cbz acts as a side-chain protecting group or an N-terminal protecting group that can be selectively removed.

Materials:

-

Pre-loaded resin (e.g., Merrifield resin)

-

This compound (if used as the first amino acid) or other Boc-protected amino acids

-

DCM, DMF, Isopropanol

-

TFA

-

DIPEA

-

Coupling reagent (e.g., HBTU) and additive (e.g., HOBt)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.[3]

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat for an additional 20 minutes. Wash the resin with DCM, isopropanol, and DMF.[3]

-

Neutralization: Treat the resin with 10% DIPEA in DMF twice for 5 minutes each, followed by washing with DMF.[6]

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to activate for 2-5 minutes.[6]

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary.[3]

-

Monitor the reaction completion using the Kaiser test (a negative result indicates completion).[3]

-

-

Capping (Optional): If the coupling is incomplete, cap unreacted amines with acetic anhydride and pyridine in DMF.[6]

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid.

-

Final Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF/anisole for Merrifield resin).[3]

Caption: General Workflow for Solid-Phase Peptide Synthesis.

Conclusion

This compound remains a valuable building block in peptide synthesis, particularly in scenarios where its specific stereochemistry is required for biological activity. While its use presents challenges related to steric hindrance and potential racemization, these can be effectively managed through the careful selection of coupling reagents, optimization of reaction conditions, and diligent monitoring of reaction completion. The protocols and data presented in this guide provide a solid foundation for the successful incorporation of this compound into synthetic peptides, enabling researchers and drug development professionals to harness its potential in the creation of novel therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 5. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

physical properties of Cbz-D-Valine (melting point, solubility).

An In-depth Technical Guide on the Physical Properties of Cbz-D-Valine

This document provides a comprehensive overview of the key physical properties of N-Carbobenzyloxy-D-valine (this compound), a crucial derivative of the amino acid D-valine.[1] Intended for researchers, scientists, and professionals in drug development, this guide focuses on melting point and solubility, presenting quantitative data, detailed experimental protocols, and a logical workflow visualization.

Physical Properties of this compound

This compound is a white to off-white crystalline powder.[2][3] Its physical characteristics are fundamental for its application in peptide synthesis and other areas of pharmaceutical and biochemical research.[3][4]

Data Summary

The quantitative physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and experimental design.

| Property | Value | Solvents/Conditions | Source |

| Melting Point | 58-60 °C | Not specified | [2][5] |

| 58.0 to 63.0 °C | Not specified | ||

| 61 °C | Not specified | ||

| Specific Rotation | +3.0 to +6.0 deg | c=2, Acetic Acid | |

| Solubility | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Good Solubility | General | [2] |

Note: The L-isomer, Cbz-L-Valine, is reported to be moderately soluble in water and highly soluble in methanol and ethanol.[6]

Experimental Protocols

Accurate determination of physical properties is essential for compound verification and purity assessment. The following sections detail standardized methodologies for measuring the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid provides a sharp indication of its purity.[7][8] Pure compounds typically exhibit a narrow melting range of 1-2°C, whereas impurities tend to depress and broaden this range.[7][8][9] The capillary method using a modern melting point apparatus (e.g., DigiMelt or Mel-Temp) is the most common technique.[8][9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10][11] Introduce a small amount of the powder into the open end of a capillary tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[11] Drop the tube through a long, narrow glass tube to pack the sample tightly to a height of approximately 3 mm.[7]

-

Initial Rapid Determination: Place the packed capillary tube into the heating block of the apparatus.[7] Set the device to a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[9]

-

Accurate Measurement: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed.[9][11] Prepare a new sample tube.

-

Slow Heating: Heat the new sample at a slow, controlled rate of 1-2 °C per minute.[7][8][9]

-

Recording the Range: Observe the sample through the magnifying eyepiece.[7] Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[8][11]

Solubility Assessment

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.[4] The solubility of amino acids and their derivatives is determined by their polarity, molecular size, and the nature of the solvent.[12]

Apparatus:

-

Analytical balance

-

Vials or test tubes

-

Vortex mixer and/or sonicator

-

Calibrated pipettes

-

A range of solvents (e.g., water, ethanol, DMSO, acetone)

Procedure (Qualitative to Semi-Quantitative):

-

Solvent Preparation: Dispense a precise volume (e.g., 1.0 mL) of the desired solvent into a clean vial.

-

Solute Addition: Add a small, pre-weighed amount of this compound (e.g., 1 mg) to the solvent.

-

Dissolution: Vigorously mix the sample using a vortex mixer for at least one minute.[13] Sonication or gentle warming (below 40°C) can be used to facilitate the dissolution of poorly soluble compounds.[14]

-

Observation: Visually inspect the solution against a dark background to ensure no solid particles remain.

-

Incremental Addition: If the initial amount dissolves completely, continue to add small, known quantities of this compound, repeating the dissolution step each time.

-

Saturation Point: The point at which a portion of the added solid no longer dissolves, even with extended mixing, is the saturation point.

-

Calculation: The solubility can be expressed as the total mass of solute dissolved in the specific volume of solvent (e.g., mg/mL). For highly soluble compounds, this establishes a lower bound of solubility.

For precise quantitative analysis, especially for compounds with low solubility, advanced techniques such as UV-Vis spectrophotometry or UPLC are recommended to measure the concentration of the saturated solution after separation from undissolved solid.[15]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the characterization of this compound's primary physical properties.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. This compound | 1685-33-2 [chemicalbook.com]

- 2. China this compoundï¼CAS# 1685-33-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 1685-33-2 | Benchchem [benchchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. microbenotes.com [microbenotes.com]

- 13. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to Cbz-D-Valine: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-D-valine (Cbz-D-Valine), a critical reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use, and illustrates its role in peptide synthesis workflows.

Core Data and Properties

This compound is the N-protected form of the D-isomer of valine, an essential amino acid. The carbobenzyloxy (Cbz or Z) protecting group is instrumental in preventing unwanted side reactions at the amino terminus during peptide bond formation.[1]

| Property | Value | Reference(s) |

| CAS Number | 1685-33-2 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][2] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 58-60 °C | [4] |

| Solubility | Soluble in common organic solvents such as ethanol and acetone; sparingly soluble in water. | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the protection of the amino group of D-valine using benzyl chloroformate under basic conditions. This procedure is a variation of the classic Schotten-Baumann reaction.

Materials:

-

D-Valine

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Toluene

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve D-valine in a 2 N sodium hydroxide solution in a three-necked flask equipped with a mechanical stirrer and two dropping funnels, cooled in an ice bath.

-

While stirring vigorously, simultaneously add benzyl chloroformate and a 4 N sodium hydroxide solution from the dropping funnels over 20-25 minutes, maintaining the pH between 9 and 10.[5]

-

Continue stirring for an additional 10 minutes in the ice bath.

-

Separate the aqueous layer and extract it once with ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to Congo red with concentrated hydrochloric acid while cooling in an ice bath.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.[1]

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide chain using solid-phase peptide synthesis. The following is a general protocol for the coupling of this compound to a resin-bound amino acid.

Materials:

-

Resin with a free amino group (e.g., H-Gly-Resin)

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) as a coupling agent.[6]

-

1-Hydroxybenzotriazole (HOBt) to suppress racemization.[6]

-

N,N-Dimethylformamide (DMF) as the solvent.

-

Dichloromethane (DCM) for washing.

-

Piperidine in DMF for Fmoc deprotection (if applicable in the overall scheme).

Procedure:

-

Swell the resin in DMF.

-

If the resin-bound peptide has an N-terminal Fmoc protecting group, deprotect it using a solution of piperidine in DMF.

-

In a separate vessel, dissolve this compound and HOBt in DMF.

-

Add the coupling agent (DCC or DIC) to the this compound solution to pre-activate the carboxylic acid.

-

Add the activated this compound solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[7]

Deprotection of the Cbz Group

The Cbz group is typically removed by catalytic hydrogenolysis, which is a mild method that does not affect the peptide bonds.[1]

Materials:

-

Cbz-protected peptide-resin

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or ethanol as the solvent

-

Hydrogen gas (H₂)

Procedure:

-

Suspend the Cbz-protected peptide-resin in a suitable solvent like methanol or ethanol.

-

Add the Pd/C catalyst to the suspension.

-

Place the reaction mixture under a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and workflows involving this compound.

References

The Cornerstone of Chirality: An In-depth Technical Guide to the Stereochemistry of D-Valine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. Among the chiral building blocks available to medicinal chemists, D-valine and its derivatives have emerged as pivotal components in the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of D-valine derivatives, delving into methods of stereoselective synthesis, robust analytical techniques for stereochemical characterization, and the profound impact of stereoisomerism on biological activity. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental insights.

D-valine, the non-proteinogenic enantiomer of L-valine, offers a unique three-dimensional architecture that can impart crucial properties to a drug molecule, such as enhanced metabolic stability and specific interactions with biological targets.[1] Its incorporation into drug candidates spans a range of therapeutic areas, from antiviral and antibiotic development to anticancer agents.[2][3] Understanding and controlling the stereochemistry of D-valine derivatives is, therefore, a fundamental requirement for the rational design and successful development of novel therapeutics.

Stereoselective Synthesis of D-Valine Derivatives

The synthesis of enantiomerically pure D-valine derivatives is a cornerstone of their application in drug development. Various strategies have been developed to achieve high levels of stereocontrol, broadly categorized into chemical and biocatalytic methods.

Chemical Synthesis:

Chemical methods for the stereoselective synthesis of D-valine derivatives often employ chiral auxiliaries or asymmetric catalysis. One common approach involves the resolution of a racemic mixture of valine. For instance, DL-valine can be resolved using a resolving agent such as dibenzoyl-L-tartaric acid (L-DBTA) in a mixed solvent system of acetone and water. This process yields the D-2-amino-3-methylbutyrylamide L-DBTA salt, which can then be hydrolyzed to afford D-valine.[4]

A general laboratory-scale protocol for the chemical resolution of DL-valine is as follows:

-

Preparation of the Diastereomeric Salt:

-

Dissolve DL-valine and an equimolar amount of a chiral resolving agent (e.g., D-dibenzoyl tartaric acid) in a suitable solvent mixture (e.g., aqueous ethanol).[5]

-

Heat the mixture to ensure complete dissolution.

-

Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

-

Liberation of the D-Valine:

-

Dissolve the isolated diastereomeric salt in water.

-

Add a base (e.g., ammonium hydroxide) to neutralize the resolving agent and precipitate the D-valine.

-

Collect the D-valine crystals by filtration and wash with cold water.

-

The resolving agent can be recovered from the filtrate by acidification.

-

Biocatalytic Synthesis:

Biocatalytic methods offer an environmentally friendly and highly stereoselective alternative to chemical synthesis.[6] These methods utilize enzymes such as D-aminoacylases or hydantoinases to selectively produce the D-enantiomer. For example, the enzymatic hydrolysis of N-acyl-DL-valine by D-aminoacylase can yield D-valine with high enantiomeric excess.[6] Another approach involves the use of a bienzymatic system with hydantoinase and N-carbamoyl-D-amino acid amidohydrolase to convert DL-5-isopropylhydantoin to D-valine.[5]

Experimental Protocols for Stereochemical Analysis

The definitive determination of the stereochemical purity of D-valine derivatives is paramount. Several analytical techniques are routinely employed for this purpose, each with its own set of advantages and considerations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation can be achieved through either direct or indirect methods.

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

-

Experimental Protocol for Direct Chiral HPLC Separation of Valine Enantiomers:

-

Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm).[7]

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 30:70:0.1, v/v/v). The addition of a small amount of a polar modifier like diethylamine can significantly improve chromatographic efficiency and resolution.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve the D-valine derivative in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Indirect Chiral HPLC: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

-

Experimental Protocol for Indirect Chiral HPLC using Marfey's Reagent:

-

Derivatization:

-

Dissolve the D-valine derivative sample in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5).

-

Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

-

Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).[8]

-

Stop the reaction by adding an acid (e.g., 2 M HCl).

-

-

HPLC Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another highly sensitive and selective technique for the analysis of chiral amino acids. Due to the low volatility of amino acids, derivatization is a prerequisite for GC analysis.

-

Experimental Protocol for Chiral GC-MS Analysis:

-

Derivatization:

-

A common derivatization procedure involves a two-step reaction. First, the carboxyl group is esterified (e.g., with isopropanol and HCl).

-

Second, the amino group is acylated (e.g., with trifluoroacetic anhydride).

-

-

GC-MS Analysis:

-

Column: A chiral capillary column, such as Chirasil-L-Val.[9][10][11]

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A suitable temperature gradient is applied to achieve optimal separation (e.g., start at 80°C, hold for 2 minutes, then ramp to 180°C at 4°C/min).

-

MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[9][10][11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of stereochemistry. For chiral discrimination, the use of chiral solvating agents or chiral derivatizing agents is often necessary to induce chemical shift differences between enantiomers.

-

Experimental Protocol for NMR Analysis with a Chiral Derivatizing Agent:

-

Sample Preparation:

-

Dissolve the D-valine derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to the NMR tube.

-

The reaction to form the diastereomeric esters occurs in situ.

-

-

NMR Acquisition:

-

Acquire ¹H and/or ¹⁹F NMR spectra.

-

The diastereomers will exhibit distinct signals, and the integration of these signals can be used to determine the enantiomeric excess.

-

-

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule by mapping the three-dimensional arrangement of atoms in a crystal.

-

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the D-valine derivative of suitable size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays. The diffraction pattern is collected using a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

-

Quantitative Data Presentation

The following tables summarize key quantitative data for the stereochemical analysis of D-valine and its derivatives.

| Parameter | D-Valine | L-Valine | Reference |

| Specific Rotation [α]D20 (c=1, 5M HCl) | -28.3° | +28.3° | |

| Melting Point (°C) | ~300 (decomposes) | ~315 (decomposes) |

Table 1: Physicochemical Properties of Valine Enantiomers

| Technique | Column/Conditions | Analyte | Retention Time (min) | Enantiomeric Excess (% ee) | Reference |

| Chiral HPLC | Chiralcel OD-3R | OPA-derivatized D/L-Valine | D-Valine: 12.5, L-Valine: 14.2 | >99% for each enantiomer | [12] |

| Chiral GC-MS | Chirasil-L-Val | N(O,S)-ethoxycarbonyl heptafluorobutyl esters | D-Valine: 10.8, L-Valine: 11.2 | Not specified |

Table 2: Chromatographic Separation of Valine Enantiomers

| Temperature (K) | a (Å) | b (Å) | c (Å) | **β (°) ** | Space Group | Reference |

| 293 | 9.6728(5) | 5.2722(3) | 12.0425(8) | 90.750(2) | P2₁ | [13] |

| 270 | 9.6737(5) | 5.2664(3) | 12.0196(6) | 90.722(3) | P2₁ | [14] |

| 223 | 9.6631(6) | 5.2531(3) | 11.9798(7) | 90.697(2) | P2₁ | [13] |

| 173 | 9.6545(6) | 5.2415(3) | 11.9472(8) | 90.668(2) | P2₁ | [13] |

Table 3: Crystal Structure Data for D-Valine at Various Temperatures

Impact of D-Valine Stereochemistry in Drug Development

The incorporation of D-valine into drug molecules can have profound effects on their pharmacological properties. The specific stereochemistry of the D-valine moiety can influence binding affinity to the target, metabolic stability, and overall therapeutic efficacy.

Antiviral Agents:

D-valine and its derivatives are important building blocks in the synthesis of antiviral drugs. For example, N-Methyl-D-valine is incorporated into antiviral peptides to enhance their proteolytic stability.[1] The N-methylation of the peptide backbone introduces steric hindrance, protecting the peptide bond from enzymatic cleavage, while the D-amino acid configuration further increases resistance to proteases.[1] This leads to peptides with significantly longer in-vivo half-lives.[1]

Valacyclovir, a prodrug of the antiviral acyclovir, is an L-valine ester. While this is an L-amino acid derivative, the principle of using a specific stereoisomer to improve pharmacokinetic properties is well-illustrated. The stereochemistry is crucial for its recognition by peptide transporters in the intestine, leading to enhanced oral bioavailability.

D-valine derivatives have also been utilized in the development of inhibitors for the Hepatitis C Virus (HCV) NS3 protease, a key enzyme in the viral replication cycle.[15][16] The specific stereochemistry of the inhibitor is critical for fitting into the active site of the protease and achieving potent inhibition.

Antibiotics:

A classic example of the importance of D-amino acid stereochemistry is in the structure of penicillin. The penicillin core structure is a dipeptide formed from L-cysteine and D-valine.[17] The D-valine component is essential for the unique three-dimensional shape of the molecule, which is necessary for its mechanism of action: the inhibition of bacterial cell wall synthesis.[17]

Mandatory Visualizations

Caption: A flowchart illustrating the general experimental workflow for the synthesis and stereochemical analysis of D-valine derivatives.

Caption: A diagram showing the contribution of D-valine to the core structure of penicillin.

Caption: A simplified diagram illustrating the inhibition of HCV NS3 protease by a D-valine derivative.

Conclusion

The stereochemistry of D-valine derivatives is a critical consideration in modern drug discovery and development. The unique three-dimensional arrangement of atoms conferred by the D-valine scaffold can significantly impact a molecule's interaction with biological targets, leading to improved efficacy, selectivity, and pharmacokinetic properties. A thorough understanding of stereoselective synthesis techniques and the application of robust analytical methods for stereochemical characterization are essential for the successful development of drugs incorporating this important chiral building block. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of D-valine and its derivatives is poised to play an increasingly important role in the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Development and validation of enantioselective high performance liquid chromatographic method for Valacyclovir, an antiviral drug in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. diva-portal.org [diva-portal.org]

- 16. diva-portal.org [diva-portal.org]

- 17. Penicillin - Wikipedia [en.wikipedia.org]

Cbz-D-Valine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Carbobenzyloxy-D-Valine (Cbz-D-Valine). Understanding the chemical stability of this crucial reagent is paramount for ensuring its integrity and performance in research and pharmaceutical development, particularly in peptide synthesis. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended protocols for stability assessment.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white crystalline solid.[1][2] Its stability is intrinsically linked to its physical and chemical properties. While generally considered stable under standard laboratory conditions, its long-term integrity depends on appropriate storage.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 58-63 °C |

| Solubility | Soluble in organic solvents (e.g., DMF, THF), sparingly soluble in water |

Table 2: Recommended Storage Conditions for this compound

| Condition | Solid State | In Solution |

| Temperature | Room temperature (short-term) 2-8°C (long-term) | -20°C to -80°C |

| Atmosphere | Dry, inert atmosphere recommended | Inert atmosphere (e.g., Argon, Nitrogen) |

| Light | Protect from light | Protect from light |

| Container | Tightly sealed, light-resistant container | Tightly sealed, light-resistant vials |

Potential Degradation Pathways

The primary modes of degradation for this compound involve the cleavage of the carbamate linkage and the benzyloxycarbonyl (Cbz) protecting group. These degradation pathways can be initiated by factors such as pH, temperature, and light.

Hydrolysis of the Carbamate Bond

The carbamate bond in this compound is susceptible to hydrolysis, particularly under basic conditions. This leads to the formation of D-valine, benzyl alcohol, and carbon dioxide. The reaction is generally accepted to proceed via a BAc2 mechanism (base-catalyzed acyl-oxygen cleavage).

Figure 1. Hydrolytic degradation pathway of this compound.

Deprotection of the Cbz Group

The benzyloxycarbonyl group can be cleaved under various conditions, which, while intentional in synthesis, can be a source of degradation during storage or handling if exposed to certain reagents or energy sources.

-

Hydrogenolysis: Catalytic hydrogenation (e.g., using palladium on carbon) is a common method for Cbz deprotection and can be considered a degradation pathway if the compound is inadvertently exposed to such conditions.[3][4]

-

Photodegradation: The benzyl group is known to be susceptible to photochemical cleavage. Exposure to UV light can lead to the removal of the Cbz group.

Figure 2. Deprotection pathways of the Cbz group.

Thermal Degradation

Studies on related N-benzyloxycarbonyl amino acid complexes suggest that thermal degradation occurs at elevated temperatures.[5] For this compound, significant thermal degradation is not expected under recommended storage conditions but can occur at temperatures approaching and exceeding its melting point.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound, particularly in GMP environments, robust stability testing is essential. The following outlines a general framework for conducting forced degradation studies and developing a stability-indicating HPLC method.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[6][7]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method.

-

Peak Purity: Assess the peak purity of the main component and any degradation products using a photodiode array (PDA) detector.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Figure 3. Workflow for a forced degradation study.

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[8][9][10]

Objective: To develop a validated RP-HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in water.

-

Organic Phase (B): 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Develop a gradient elution program to achieve adequate separation of all peaks.

-

Detection: Use a PDA detector to monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can separate the main peak from degradation products and any matrix components.

-

Linearity: Establish a linear relationship between the concentration and the detector response.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements.

-

Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.

-

Handling and Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust by working in a well-ventilated area or using a fume hood.[1]

-

Prevent contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.

-

Store away from incompatible materials such as strong oxidizing agents.

By adhering to the storage and handling guidelines outlined in this document, researchers and scientists can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

- 1. China this compoundï¼CAS# 1685-33-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. N-Benzyloxycarbonyl-D-valine | 1685-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Buy this compound (EVT-247712) | 1685-33-2 [evitachem.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. researchgate.net [researchgate.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing High-Purity Cbz-D-Valine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of commercially available high-purity N-α-Carbobenzyloxy-D-valine (Cbz-D-Valine), a critical building block in peptide synthesis and pharmaceutical development. This document outlines key quality considerations, provides a comparative summary of commercial suppliers, details relevant experimental protocols for synthesis and quality control, and presents visual workflows to aid in sourcing and utilization.

Introduction to this compound

N-α-Carbobenzyloxy-D-valine (this compound) is a protected form of the D-isomer of the essential amino acid valine. The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, serves as a crucial protecting group for the amine functionality.[1] This protection allows for the controlled and stepwise formation of peptide bonds without unwanted side reactions at the N-terminus. The use of the D-enantiomer is of particular interest in the design of peptides with enhanced stability against enzymatic degradation, as well as for the synthesis of peptidomimetics and other chiral molecules.

Commercial Supplier Landscape

A number of chemical suppliers offer this compound in various purities and quantities. The selection of a suitable supplier is contingent upon factors such as purity, consistency, available documentation (e.g., Certificate of Analysis), and cost, especially for large-scale applications. Below is a summary of offerings from several prominent suppliers. Researchers are strongly encouraged to request and scrutinize the Certificate of Analysis for each batch to ensure it meets the specific requirements of their research.

Table 1: Comparison of Commercial Suppliers of this compound

| Supplier | Purity Specification | Available Quantities | Price (USD) - Small Quantity | Price (USD) - Bulk |

| TCI America | >98.0% (Titration), >95.0% (HPLC) | 5g, 25g | $28.00 (5g), $102.00 (25g)[2] | Request Quote |

| MedchemExpress | >98.0% | 100g, 500g | $50.00 (100g), $145.00 (500g)[3] | Request Quote |

| Sigma-Aldrich | 99% | 5g | $41.62 (5g)[4] | Request Quote |

| BLDpharm | 98% | Inquire for bulk | Inquire | Inquire[5] |

| ChemicalBook | 99% | Per kg | ~$9.90/kg (from some listed suppliers)[6] | Varies by supplier[6] |

| AbMole BioScience | >98.0% | Inquire | Inquire[7] | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and availability, especially for bulk quantities.

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is paramount for its successful application. A comprehensive quality control process typically involves a combination of chromatographic and spectroscopic techniques.

Identity and Purity Assessment

A typical Certificate of Analysis for Cbz-amino acids will include the following tests:

-

Appearance: Visual inspection of the material's physical state and color.

-

Assay (Titration): An acid-base titration to determine the percentage of the carboxylic acid functionality, providing an overall purity value.

-

Purity (HPLC): High-Performance Liquid Chromatography is used to separate and quantify the main component and any impurities.

-

Optical Rotation: Measurement of the specific rotation to confirm the enantiomeric identity (D-form).

-

Melting Point: Determination of the melting range, which is a good indicator of purity.

-

Water Content: Quantification of water content, typically by Karl Fischer titration.

Experimental Protocol: Chiral Purity Analysis by HPLC

The enantiomeric purity is a critical quality attribute. While supplier-specific methods may vary, the following protocol is based on established methods for the chiral separation of amino acid derivatives and can be adapted for this compound. This method involves pre-column derivatization to form diastereomers that can be separated on a standard achiral reversed-phase column.

Objective: To determine the enantiomeric excess (e.e.) of this compound.

Principle: The sample is derivatized with a chiral reagent, such as o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine), to form fluorescent diastereomeric isoindole adducts. These diastereomers can then be separated and quantified using reversed-phase HPLC with fluorescence detection.

Materials:

-

This compound sample

-

Reference standard of Cbz-L-Valine

-

o-Phthalaldehyde (OPA)

-

N-acetyl-L-cysteine

-

Borate buffer (pH 9.5)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with a fluorescence detector

Procedure:

-

Preparation of Derivatization Reagent: Dissolve OPA and N-acetyl-L-cysteine in methanol, then dilute with borate buffer.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a known concentration.

-

Derivatization: In an autosampler vial, mix a small volume of the sample solution with the derivatization reagent. The reaction is typically rapid at room temperature.

-

HPLC Analysis:

-

Mobile Phase A: Buffer (e.g., sodium acetate) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from a lower to a higher percentage of acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

-

Data Analysis: Integrate the peak areas for the this compound and any detected Cbz-L-Valine diastereomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Synthesis of this compound: A General Protocol

The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of the amino group of D-valine with benzyl chloroformate under basic conditions.

Materials:

-

D-Valine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution of D-Valine: Dissolve D-Valine in an aqueous solution of sodium hydroxide or sodium carbonate in a flask equipped with a stirrer and cooled in an ice bath.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate. Maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by the concurrent addition of a sodium hydroxide solution.

-

Reaction: Continue stirring the mixture at a low temperature for a few hours until the reaction is complete.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with an organic solvent like ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain high-purity this compound.

Visualizing Workflows and Structures

The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to the sourcing and use of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-Benzyloxycarbonyl-D-valine | 1685-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 羰苄氧基-L-缬氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. This compound | 1685-33-2 [chemicalbook.com]

- 7. abmole.com [abmole.com]

The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is immense, offering high specificity and low toxicity compared to small molecule drugs. However, their clinical utility is often hampered by rapid degradation by endogenous proteases. A powerful and elegant strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This technical guide provides an in-depth exploration of the applications of D-amino acids in peptide chemistry, focusing on enhancing stability, modulating bioactivity, and outlining the key experimental methodologies that underpin their development.

Enhancing Proteolytic Stability: The Cornerstone of D-Amino Acid Application